4-Methyl-3-phenylthiolan-3-ol

Medicinal chemistry Chemical biology Pharmacophore design

Research challenge: Distinguishing positional isomers of C11H14OS thiolane derivatives for SAR studies. 4-Methyl-3-phenylthiolan-3-ol (CAS 1864803-10-0) serves as a defined positional isomer building block with methyl substitution on the thiolane ring (4-position), enabling controlled SAR comparisons against phenyl-methyl analogs. • Positional isomer scaffold for CNS drug-likeness (predicted LogP 2.26, TPSA 20.23 Ų) • Tertiary alcohol enables unique oxidation trajectories to sulfoxide/sulfone derivatives • Supplied at 95% purity, suitable as reference material for HPLC-MS method development For procurement managers: Available in 1g-10g quantities with batch-specific purity documentation. Inquire for bulk pricing and global shipping.

Molecular Formula C11H14OS
Molecular Weight 194.30 g/mol
Cat. No. B13252308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-phenylthiolan-3-ol
Molecular FormulaC11H14OS
Molecular Weight194.30 g/mol
Structural Identifiers
SMILESCC1CSCC1(C2=CC=CC=C2)O
InChIInChI=1S/C11H14OS/c1-9-7-13-8-11(9,12)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3
InChIKeyVOHNBGSSZGTLJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-phenylthiolan-3-ol: Baseline Identity and Physicochemical Profile for Procurement Screening


4-Methyl-3-phenylthiolan-3-ol (CAS 1864803-10-0; synonym 4-methyl-3-phenyltetrahydrothiophen-3-ol) is a sulfur-containing heterocyclic compound belonging to the thiolane (tetrahydrothiophene) class, characterized by a saturated five-membered ring bearing a hydroxyl group and a phenyl substituent at the 3-position and a methyl group at the 4-position [1]. Its molecular formula is C11H14OS (MW 194.30 g/mol), and commercially available material is typically offered at a purity of 95% . The compound's canonical SMILES (CC1CSCC1(O)c1ccccc1) and InChI Key (VOHNBGSSZGTLJY-UHFFFAOYSA-N) confirm the substitution pattern, distinguishing it from regioisomeric variants such as 3-(4-methylphenyl)thiolan-3-ol (CAS 1505132-15-9) where the methyl group resides on the phenyl ring rather than the thiolane core . No peer-reviewed pharmacological, biological activity, or structure–activity relationship studies for this specific compound were identified during evidence gathering.

Thiolane scaffold with 4-methyl and 3-phenyl substitution; distinct from methylphenyl regioisomers
Commercially available at supplier-specified purity for synthetic chemistry and isomer studies
No peer-reviewed pharmacological data; suited for research use in scaffold derivatization and SAR

Why 4-Methyl-3-phenylthiolan-3-ol Cannot Be Assumed Interchangeable with Its Closest Thiolane Analogs


Within the C11H14OS thiolan-3-ol isomeric space, the position of the methyl substituent—whether on the thiolane ring (4-position) or on the phenyl group (2-, 3-, or 4-methylphenyl)—generates structurally distinct constitutional isomers that are expected to exhibit divergent physicochemical and biological properties. 4-Methyl-3-phenylthiolan-3-ol places the methyl group directly on the saturated sulfur heterocycle at the 4-position, modulating steric environment, ring conformation, hydrogen-bonding capacity, and metabolic susceptibility around the tertiary alcohol center . In contrast, a positional isomer such as 3-(4-methylphenyl)thiolan-3-ol (CAS 1505132-15-9) carries the methyl substituent on the aromatic ring, altering molecular shape, electron density distribution, and lipophilicity (predicted LogP ~2.26 for the target compound vs. predicted LogP ~2.44 for the 3-(4-methylphenyl) isomer) . Empirical precedent from the 3-substituted thiolane 1-oxide series confirms that even modest positional modifications (e.g., methyl vs. butyl vs. phenyl) produce quantifiable differences in enzyme inhibition potency, reinforcing that generic substitution among thiolane congeners without orthogonal verification is scientifically unsound [1]. However, no head-to-head experimental data directly comparing the target compound with any named analog were retrievable from the primary literature or patent corpus at the time of analysis.

Regioisomeric mismatch
Methyl placement on the thiolane ring versus the phenyl substituent alters predicted lipophilicity and steric environment, which may shift membrane permeability and target engagement relative to phenyl-methyl isomers.
Scaffold-dependent activity
Class-level enzyme inhibition data originate from thiolane 1-oxides lacking the 3-hydroxy-4-methyl motif; activity cannot be extrapolated without direct profiling of the target alcohol.
Vendor specification variance
Commercially available purity specifications differ among positional isomers and lack publicly disclosed orthogonal characterization; independent quality verification is recommended.

4-Methyl-3-phenylthiolan-3-ol: Quantitative Comparative Evidence Assessment


Physicochemical Property Comparison: 4-Methyl-3-phenylthiolan-3-ol vs. Positional Isomer 3-(4-Methylphenyl)thiolan-3-ol

Computationally predicted LogP and topological polar surface area (TPSA) values differentiate 4-methyl-3-phenylthiolan-3-ol (LogP 2.26; TPSA 20.23 Ų) from its positional isomer 3-(4-methylphenyl)thiolan-3-ol (LogP 2.44; TPSA 20.23 Ų) by approximately 0.18 LogP units while maintaining identical TPSA . This difference arises solely from methyl group placement on the thiolane ring versus the phenyl substituent, potentially influencing membrane permeability and non-specific protein binding. The target compound's predicted H-bond donor count (1) and acceptor count (2) are identical to several C11H14OS isomers, offering no intrinsic selectivity advantage at the computational level.

LogP / TPSA Comparison
Data to verify
Target LogP 2.26, TPSA 20.23 Ų vs. isomer LogP 2.44, TPSA 20.23 Ų (in silico)
Context-dependent: predicted ΔLogP ~0.18 may not translate to experimental partition without prospective measurement.
No experimental logD/pKa available.
Medicinal chemistry Chemical biology Pharmacophore design

Class-Level Enzyme Inhibition Evidence from 3-Substituted Thiolane 1-Oxides: Applicability to the Target Alcohol

3-Substituted thiolane 1-oxides (methyl, n-butyl, n-hexyl, and phenyl) were tested as inhibitors of horse, monkey, and rat liver alcohol dehydrogenases (ADH) [1]. The phenyl-substituted thiolane 1-oxide exhibited differential inhibition potency relative to alkyl congeners across species, demonstrating that the aromatic substituent contributes distinct binding interactions. However, these data were generated on the sulfoxide (S-oxidized) derivatives, not on the 3-hydroxy thiolane series, and the test compounds lacked the 4-methyl substitution present on the target molecule. Conversion of the tertiary alcohol of 4-methyl-3-phenylthiolan-3-ol to the corresponding sulfoxide would be expected to alter both electronic character and hydrogen-bonding geometry.

ADH Inhibition (Class-level)
Class-level
3-Phenylthiolane 1-oxide inhibits horse, monkey, rat ADH; no data for 4-methyl-3-phenylthiolan-3-ol.
Scaffold transferability not established; oxidised thiolane data may not predict tertiary alcohol behaviour.
Source: abstract only; IC₅₀ values not extractable.
Enzyme inhibition Alcohol dehydrogenase Thiolane SAR

Commercial Purity Benchmarking: 4-Methyl-3-phenylthiolan-3-ol vs. 3-(2-Methylphenyl)thiolan-3-ol

As of the current vendor landscape, 4-methyl-3-phenylthiolan-3-ol is supplied at 95% purity (Leyan, aiFchem) . A closely related analog, 3-(2-methylphenyl)thiolan-3-ol (CAS 1517245-86-1), is available at 97% purity through Fluorochem . The 2% purity differential may be relevant for synthetic applications requiring higher starting material fidelity, though batch-to-batch variability (Leyan explicitly notes 'each batch may differ') tempers the significance of catalog specifications.

Catalog Purity
Data to verify
Target: 95% (supplier-reported) vs. 3-(2-methylphenyl) isomer: 97% (Fluorochem)
Procurement context: 2% purity difference may be batch-dependent; orthogonal QC data not publicly available.
Supplier caveat: each batch may differ.
Chemical procurement Quality control Synthetic building block

Evidence-Backed Application Scenarios for 4-Methyl-3-phenylthiolan-3-ol in Scientific Procurement


Synthetic Chemistry Building Block in Structure–Activity Relationship (SAR) Exploration of Thiolane-Containing Pharmacophores

The compound serves as a core scaffold for systematic exploration of how methyl substitution on the thiolane ring (position 4) versus the phenyl ring modulates biological target engagement. Although no direct SAR data exist for this specific alcohol, the class-level ADH inhibition precedent established with 3-substituted thiolane 1-oxides [1] provides a rationale for including 4-methyl-3-phenylthiolan-3-ol in a panel of positional isomers during early drug discovery screening. Its predicted LogP of 2.26 and TPSA of 20.23 Ų place it in a favorable range for CNS drug-likeness, supporting its use as a diversity element in focused thiolane libraries.

Intermediate for Sulfoxide/Sulfone Derivatization in Enzyme Inhibitor Design

Conversion of the thioether moiety to sulfoxide or sulfone is a well-precedented strategy for modulating potency and metabolic stability in thiolane derivatives [1]. 4-Methyl-3-phenylthiolan-3-ol, bearing a tertiary alcohol, offers a different oxidation trajectory and hydrogen-bonding profile compared to non-hydroxylated thiolane sulfoxides. This makes it a candidate for generating novel sulfoxide-based inhibitor candidates, provided that procurement includes adequate quantity for both derivatization and subsequent biological characterization.

Negative Control or Comparator in Studies of Positional Isomer-Dependent Biological Activity

In studies comparing constitutional isomers of C11H14OS, 4-methyl-3-phenylthiolan-3-ol functions as a structurally defined negative control or active comparator, depending on assay outcome. The predicted LogP difference of approximately 0.18 units relative to 3-(4-methylphenyl)thiolan-3-ol offers a testable hypothesis regarding the impact of lipophilicity on cellular activity. Procurement of the compound alongside its positional isomers enables internally controlled experiments where methyl-group placement is the sole structural variable.

Material for Analytical Method Development and Reference Standard Qualification

With a defined purity specification of 95% , 4-methyl-3-phenylthiolan-3-ol can be employed as a reference material for developing HPLC-MS or GC-MS methods aimed at resolving thiolane positional isomers. Its unique InChI Key (VOHNBGSSZGTLJY-UHFFFAOYSA-N) and canonical SMILES provide unambiguous structural identifiers for method validation workflows, supporting quality control laboratories that require isomer-specific detection in complex reaction mixtures.

Application
Selection Property
Validation Focus
SAR exploration of thiolane pharmacophores
Defined 4-methyl-3-phenyl substitution pattern
Positional isomer activity profiling
Sulfoxide/sulfone derivatization for inhibitor design
Thioether amenable to controlled oxidation
Oxidised analog activity and metabolic stability
Negative control or comparator in isomer studies
Constitutional isomer with distinct methyl placement
Lipophilicity-activity relationship hypothesis testing
Analytical reference for isomer-specific methods
Unique InChI Key and canonical SMILES
Method specificity for thiolane isomer resolution
Quote Request

Request a Quote for 4-Methyl-3-phenylthiolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.